molecular formula C16H24N2O B2679659 2,2-dimethyl-N-(4-piperidinophenyl)propanamide CAS No. 860609-09-2

2,2-dimethyl-N-(4-piperidinophenyl)propanamide

Cat. No. B2679659
CAS RN: 860609-09-2
M. Wt: 260.381
InChI Key: ZKDYLEZLYAPUGU-UHFFFAOYSA-N
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Description

“2,2-dimethyl-N-(4-piperidinophenyl)propanamide” is a chemical compound with the molecular formula C16H24N2O . It belongs to the class of organic compounds known as propanamides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with two methyl groups attached to the second carbon atom and a piperidinophenyl group attached to the nitrogen atom .

Scientific Research Applications

Aromatase Inhibitors in Cancer Treatment

2,2-Dimethyl-N-(4-piperidinophenyl)propanamide derivatives have been explored for their potential in cancer treatment. Research on aromatase inhibitors, including the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, revealed strong inhibition of human placental aromatase. These inhibitors are significant in the treatment of hormone-dependent breast cancer, showing greater efficacy than aminoglutethimide in some cases (Hartmann & Batzl, 1986).

Opioid Antagonists for Gastrointestinal Disorders

Certain derivatives of this compound have been studied as opioid antagonists with potential applications in treating gastrointestinal motility disorders. For instance, LY246736, a compound with high affinity for opioid receptors, was identified as a potent mu receptor antagonist and showed selective distribution to peripheral receptors, making it suitable for clinical investigations (Zimmerman et al., 1994).

Sigma Receptor Binding and Antiproliferative Activity

Research involving methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives revealed insights into sigma-subtype affinities and selectivities. Some compounds showed potent sigma(1) ligand activity and selectivity, and demonstrated antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).

Glucocorticoid Receptor Modulators

2,2-Dimethyl-3,3-diphenyl-propanamides have been reported as novel glucocorticoid receptor modulators. These compounds showed promising anti-inflammatory activity, comparable to prednisolone, with reduced side effects. This suggests potential applications in the development of therapeutic agents with glucocorticoid-like effects but fewer adverse impacts (Yang et al., 2010).

Opioid Analgesic Potency

Enantiomers of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine were used to demonstrate opioid receptors' capability to distinguish between the enantiotopic edges of the piperidine ring. This research highlighted the importance of stereochemistry in the interaction of analgesic compounds with opioid receptors (Fries et al., 1982).

Opioid Antagonists as Anorectants

Compounds from the (3R*,4R*)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series were evaluated for their effect on food consumption, demonstrating potent opioid antagonist activity and efficacy in reducing food intake in obese Zucker rats. This indicates potential applications in developing appetite suppressants for weight loss (Mitch et al., 1993).

Enantioselective Synthesis in Pharmaceutical Development

Research has also focused on the enantioselective synthesis of this compound derivatives, which is crucial for developing pharmaceutical agents with specific stereochemical requirements. Such synthesis techniques are vital for creating drugs with targeted biological activities (Forrat et al., 2007).

properties

IUPAC Name

2,2-dimethyl-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDYLEZLYAPUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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